![molecular formula C12H19N B14698526 (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile CAS No. 23985-17-3](/img/structure/B14698526.png)
(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,7,7-Trimethylbicyclo[221]heptan-2-yl)acetonitrile is an organic compound characterized by its bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile typically involves the reaction of camphene with acetonitrile under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions may yield different derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction can yield alcohols or other derivatives.
Aplicaciones Científicas De Investigación
(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms.
Comparación Con Compuestos Similares
Camphor: Shares a similar bicyclic structure but differs in functional groups.
Borneol: Another bicyclic compound with different chemical properties.
Isoborneol: Similar to borneol but with distinct stereochemistry.
Uniqueness: (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile is unique due to its specific functional group (acetonitrile) attached to the bicyclic structure, which imparts distinct chemical and physical properties compared to its analogs.
This comprehensive overview highlights the significance of (1,7,7-Trimethylbicyclo[221]heptan-2-yl)acetonitrile in various scientific and industrial contexts
Propiedades
Número CAS |
23985-17-3 |
|---|---|
Fórmula molecular |
C12H19N |
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetonitrile |
InChI |
InChI=1S/C12H19N/c1-11(2)9-4-6-12(11,3)10(8-9)5-7-13/h9-10H,4-6,8H2,1-3H3 |
Clave InChI |
YKNPYYMAHGJYLF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)CC#N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


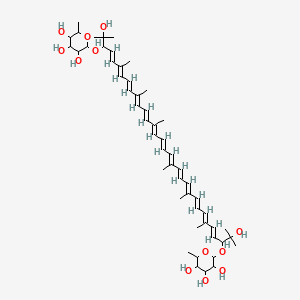
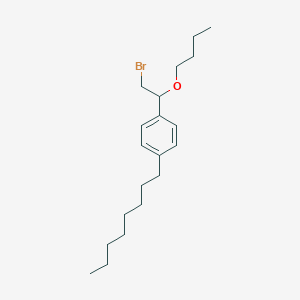
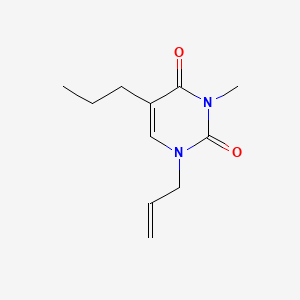
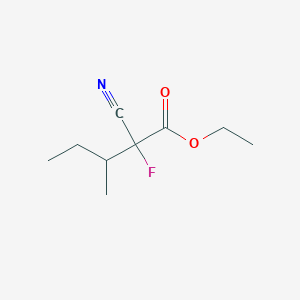

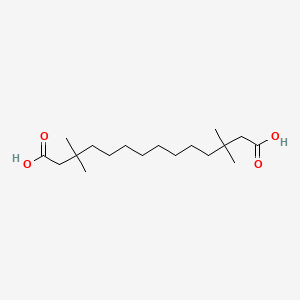
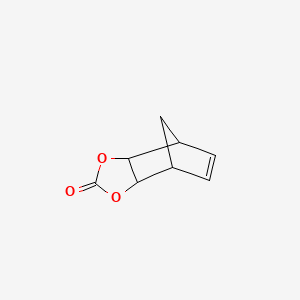
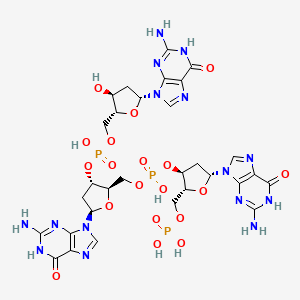
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
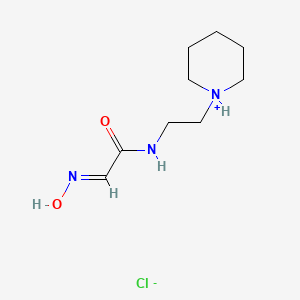
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
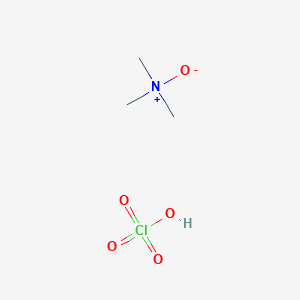
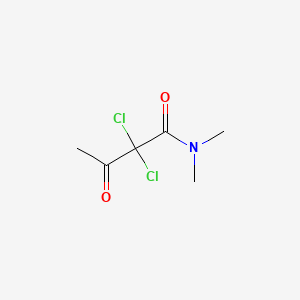
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
